3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine
Overview
Description
3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine is an organic compound with the molecular formula C13H13FN2O2S This compound features a pyridine ring substituted with an aminoethyl group and a 4-fluorophenylsulphonyl group
Preparation Methods
The synthesis of 3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Aminoethyl Intermediate: This step involves the reaction of 4-fluorobenzenesulfonyl chloride with an appropriate amine to form the aminoethyl intermediate.
Coupling with Pyridine: The aminoethyl intermediate is then coupled with a pyridine derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine involves its interaction with molecular targets such as enzymes or receptors. The amino and sulfonyl groups play a crucial role in binding to these targets, leading to changes in their activity. The specific pathways involved depend on the biological context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine include other pyridine derivatives and sulfonyl-containing compounds. For example:
2-[(4-Fluorophenyl)sulphonyl]-2-pyridin-3-ylethylamine: A closely related compound with similar structural features.
Pyridine derivatives: Compounds like 2-aminopyridine and 3-aminopyridine share the pyridine ring but differ in their substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-2-pyridin-3-ylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c14-11-3-5-12(6-4-11)19(17,18)13(8-15)10-2-1-7-16-9-10/h1-7,9,13H,8,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANHAGSXTBSCPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CN)S(=O)(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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